Hidrocloruro de Ezatiostat

Descripción general

Descripción

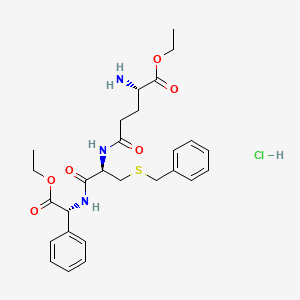

Ezatiostat hydrochloride is a small molecule drug that is an analog inhibitor of glutathione S-transferase P1-1 . It is investigated in clinical trials for treating myelodysplastic syndrome . This compound belongs to the peptides . It is known to target Glutathione S-transferase P .

Synthesis Analysis

Ezatiostat is a synthetic tripeptide analog of glutathione that has been shown to stimulate the proliferation of myeloid precursors . It is metabolized in vivo to the diacid, which is a potent and selective inhibitor of GST P1-1 .

Molecular Structure Analysis

The molecular formula of Ezatiostat hydrochloride is C27H35N3O6S . The average molecular weight is 529.648 .

Chemical Reactions Analysis

Ezatiostat hydrochloride is a prodrug that is metabolized in vivo to the diacid, which is a potent and selective inhibitor of GST P1-1 . The concentration of the primary active metabolite, TLK236, increased proportionate to ezatiostat dosage .

Physical And Chemical Properties Analysis

Ezatiostat hydrochloride is a solid substance . It has a molecular weight of 529.65 and a CAS number of 168682-53-9 .

Aplicaciones Científicas De Investigación

Tratamiento del Síndrome Mielodisplásico (SMD)

El hidrocloruro de Ezatiostat ha mostrado promesa en el tratamiento del SMD, un grupo de diversos trastornos de la médula ósea caracterizados por hematopoyesis ineficaz. Es particularmente notable por su actividad en el SMD de riesgo bajo a intermedio-1, donde ha demostrado actividad clínica significativa, incluidas respuestas multilíneas y independencia duradera de las transfusiones de glóbulos rojos . Los ensayos clínicos han indicado que el Ezatiostat puede ser una opción de tratamiento eficaz para pacientes que son resistentes a la terapia con factores de crecimiento .

Mejora Hematopoyética

En estudios clínicos, el Ezatiostat se ha asociado con respuestas de mejora hematológica (MH) en pacientes con SMD. Esto incluye mejoras en el linaje eritroide, lo que lleva a una reducción de la dependencia de las transfusiones de glóbulos rojos y, en algunos casos, a la independencia completa de las transfusiones . Además, ha mostrado respuestas bilíneas y trilíneas, lo que indica su potencial para mejorar la función general de la médula ósea .

Activación de la Vía de Señalización MAPK

El mecanismo de acción del Ezatiostat implica la activación de la vía de señalización MAPK, específicamente mediante la activación de ERK2. Esta acción intracelular diferencia los granulocitos y los monocitos en las células HL60 y tiene actividad mieloestimulante en modelos preclínicos de roedores y cultivos de médula ósea humana . Esta vía es crucial para la proliferación y diferenciación de los progenitores hematopoyéticos.

Inducción de Apoptosis en Células Cancerosas

Como inhibidor de la glutatión S-transferasa P1-1, el Ezatiostat promueve la maduración de los progenitores hematopoyéticos e induce la apoptosis en las células cancerosas . Esta acción dual lo convierte en un candidato único para la terapia del cáncer, particularmente en las neoplasias hematológicas donde puede estimular la producción de células sanguíneas sanas mientras se dirige a las células malignas.

Perfil de Respuesta Predictiva

El Ezatiostat se ha utilizado en el perfil de respuesta predictiva para identificar a los pacientes con mayor probabilidad de responder a la terapia antes del inicio del tratamiento. Se ha utilizado el perfil de expresión genética para construir una puntuación predictiva basada en la biología de la enfermedad y el mecanismo molecular de acción del fármaco . Este enfoque puede optimizar la selección de pacientes para la terapia con Ezatiostat, mejorando los resultados clínicos.

Función en la Hematopoyesis

El Ezatiostat juega un papel en la hematopoyesis al estimular la formación de células de la médula ósea que son precursoras de los granulocitos, monocitos, eritrocitos y plaquetas. Esto es particularmente relevante para las afecciones caracterizadas por una médula ósea agotada, como el SMD, y como terapia adyuvante para contrarrestar el efecto tóxico común de la reducción del nivel de células sanguíneas causado por los fármacos quimioterapéuticos estándar .

Mecanismo De Acción

Target of Action

Ezatiostat hydrochloride is known to target Glutathione S-transferase P (GSTP1-1) . GSTP1-1 is an enzyme that plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione .

Mode of Action

Ezatiostat is a small molecule drug that acts as an analog inhibitor of GSTP1-1 . It acts intracellularly on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by activating Extracellular signal-Regulated Kinase 2 (ERK2) . This interaction with its targets leads to changes in cellular processes, including the stimulation of bone marrow cells.

Biochemical Pathways

The primary biochemical pathway affected by ezatiostat is the MAPK signaling pathway . The activation of ERK2 in this pathway leads to downstream effects that stimulate the formation of bone marrow cells that are precursors to granulocytes and monocytes (white blood cells), erythrocytes (red blood cells), and platelets .

Pharmacokinetics

It is known that the concentration of the primary active metabolites increases proportionate to ezatiostat dosage .

Result of Action

Ezatiostat has myelostimulant activity in preclinical rodent models and human bone marrow cultures . It differentiates granulocytes and monocytes in HL60 cells . This results in the stimulation of the formation of bone marrow cells, which can be beneficial in conditions characterized by depleted bone marrow, such as myelodysplastic syndrome (MDS) .

Action Environment

The action, efficacy, and stability of ezatiostat can be influenced by various environmental factors. It’s worth noting that the effectiveness of ezatiostat can vary among individuals due to factors such as genetic differences, disease state, and other individual-specific factors .

Safety and Hazards

Direcciones Futuras

Ezatiostat hydrochloride has shown significant clinical activity, including multilineage responses as well as durable red-blood-cell transfusion independence . It has the potential for myelodysplastic syndrome (MDS) treatment . Further studies are warranted to determine the safety and efficacy of ezatiostat with lenalidomide in non-del (5q) Low to Int-1 risk MDS .

Propiedades

IUPAC Name |

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O6S.ClH/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20;/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32);1H/t21-,22-,24+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDYQYNYISTAMO-GFDYFVENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182855 | |

| Record name | Ezatiostat hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

286942-97-0 | |

| Record name | Ezatiostat hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286942970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezatiostat hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EZATIOSTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D59N834676 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Ezatiostat Hydrochloride is a prodrug that is metabolized in vivo to its active form, TLK236. TLK236 is a potent and selective inhibitor of glutathione S-transferase P1-1 (GST P1-1). [, ] GST P1-1 is overexpressed in many hematologic cancers and negatively regulates the Jun N-terminal kinase (JNK) pathway. [, ] By inhibiting GST P1-1, Ezatiostat Hydrochloride leads to the dissociation of GST P1-1 from JNK, thereby activating JNK signaling. [] This activation promotes the growth and differentiation of normal hematopoietic cells and induces apoptosis in malignant cells. [, , ]

ANone: Unfortunately, the provided research abstracts do not disclose the specific molecular formula, weight, or spectroscopic data for Ezatiostat Hydrochloride. More detailed chemical characterization data may be found in patents or other publications related to the compound.

A: Clinical trials have shown that Ezatiostat Hydrochloride can lead to hematologic improvements in patients with MDS, specifically in reducing the need for red blood cell and platelet transfusions. [, ] Some patients even achieve transfusion independence. [] Studies highlight its efficacy in Low to Intermediate-1 risk MDS patients, with responses observed across various MDS subtypes. [, ]

A: Research suggests that pre-treatment gene expression profiling of bone marrow cells may help identify patients more likely to respond to Ezatiostat Hydrochloride. [] For instance, patients with lower expression of the JNK gene set in their bone marrow pre-therapy showed better responses to treatment. [] Furthermore, the expression levels of specific microRNAs, like miR-129, miR-802, and miR-155, have also been linked to treatment response. []

A: A Phase 1 dose-ranging study investigated the combination of Ezatiostat Hydrochloride with Lenalidomide in patients with non-deletion (5q) low to intermediate-1 risk MDS. [] The combination was found to be generally well-tolerated, with no unexpected toxicities reported. [] This suggests that Ezatiostat Hydrochloride may be safely combined with other therapies, but further research is needed to fully assess potential drug interactions.

ANone: Future research on Ezatiostat Hydrochloride may focus on:

- Optimizing its use in combination therapies: Investigating its efficacy and safety in combination with other drugs, such as Lenalidomide. []

- Refining patient selection: Validating the use of biomarkers for predicting treatment response, potentially personalizing therapy. []

- Developing more potent and selective GST P1-1 inhibitors: This could further improve efficacy and potentially reduce side effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]](/img/structure/B1593338.png)

![7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1593339.png)

![(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide](/img/structure/B1593357.png)